molecular formula C6H4N2O2 B12874147 1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione CAS No. 853657-85-9

1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione

Cat. No.: B12874147
CAS No.: 853657-85-9
M. Wt: 136.11 g/mol
InChI Key: JBAHPGKCCYJYJE-UHFFFAOYSA-N
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Description

1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with diketones or ketoesters can lead to the formation of pyrazole rings . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, eco-friendly methodologies, such as microwave-assisted synthesis and ultrasound-assisted reactions, are being explored to reduce environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.

Biological Activity

1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione (CAS No. 853657-85-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula: C6H4N2O2
  • Molecular Weight: 136.11 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1=CC(=O)C2=C1NNC2=O

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains and fungi, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties: Research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
  • Anticancer Potential: Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain pyrazolo derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can bind to enzymes involved in various metabolic pathways, modulating their activity. This is particularly relevant in the context of cancer treatment where enzyme inhibition can disrupt tumor growth and survival .
  • Receptor Interaction: It may also interact with cellular receptors, influencing signaling pathways associated with inflammation and cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains (e.g., Staphylococcus aureus)
Anti-inflammatoryModulates cytokine production in vitro
AnticancerInhibitory effects on cancer cell lines (e.g., MCF-7, HeLa)

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of pyrazolo derivatives similar to this compound, several compounds were synthesized and screened for their antiproliferative activity. One derivative exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating substantial efficacy .

Comparative Analysis with Similar Compounds

Table 2: Comparison with Related Compounds

CompoundStructure TypeNotable Activity
This compoundHeterocyclic pyrazoleAntimicrobial, anti-inflammatory
Pyrazolo[3,4-b]pyridineHeterocyclic pyridinePotent anticancer effects
Dihydropyrrolo[3,4-c]pyrazoleRelated pyrazole structureModerate antimicrobial activity

Applications in Medicine and Industry

The unique properties of this compound make it a promising candidate for various applications:

  • Drug Development: Its potential as an anticancer and anti-inflammatory agent is being explored in ongoing research aimed at developing new therapeutic drugs .
  • Agrochemicals: The compound's antimicrobial properties suggest possible applications in agricultural settings as a pesticide or fungicide .

Properties

CAS No.

853657-85-9

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

1,2-dihydrocyclopenta[c]pyrazole-3,4-dione

InChI

InChI=1S/C6H4N2O2/c9-4-2-1-3-5(4)6(10)8-7-3/h1-2H,(H2,7,8,10)

InChI Key

JBAHPGKCCYJYJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C1NNC2=O

Origin of Product

United States

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